5H-dibenzo[b,f]azepin-2-ol
Overview
Description
5H-dibenzo[b,f]azepin-2-ol, also known as 2-Hydroxyiminostilbene or 11H-benzobbenzazepin-3-ol, is a compound with the molecular formula C14H11NO and a molecular weight of 209.24 . It is commonly known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Synthesis Analysis
The synthesis of this compound involves several steps. A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed, which includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline . This compound can also be used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered nitrogen heterocycle fused with two benzene rings . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound can be used as a starting material in the synthesis of many compounds. For instance, it can be used to synthesize 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . It can also be used in the synthesis of dibenzazepine derivatives .Physical And Chemical Properties Analysis
This compound is soluble in ethyl acetate at 25 mg/mL, forming a clear, yellow to orange solution . It has a melting point of 196-199 °C .Scientific Research Applications
Synthesis and Characterization : Bhatt and Patel (2005, 2006) have explored the synthesis of derivatives of 5H-dibenzo[b,f]azepin-2-ol from its acid chloride form. These derivatives have been characterized using methods like elemental analysis, IR, 1H NMR, and mass spectral studies. This research is crucial for understanding the compound's properties and potential applications in various fields (Bhatt & Patel, 2005), (Bhatt & Patel, 2006).
Vibrational and Spectroscopic Studies : Muthu and Renuga (2013) conducted Fourier transform Raman and Fourier transform infrared spectra studies of this compound. These studies are valuable for understanding the structural and vibrational characteristics of the compound, which is commonly used in treating seizure disorders and neuropathic pain (Muthu & Renuga, 2013).
Potential for Treating Vascular Cognitive Impairment : A study by Kaur et al. (2019) investigated 10,11-dihydro-5H-dibenzo[b,f]azepin hydroxamates as potential treatments for vascular cognitive impairment (VCI). They found that certain compounds in this series could increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in in vivo studies. This indicates the potential of these compounds as histone deacetylase inhibitors for VCI treatment (Kaur et al., 2019).
Crystal Structure and Spectral Studies : Shankar et al. (2014) synthesized and characterized different derivatives of this compound, providing insights into their crystal structures and spectral properties. This research contributes to our understanding of the compound's structural aspects, which is essential for its application in various domains (Shankar et al., 2014).
Metabolic Pathways : Pantarotto et al. (1977) identified the main biotransformation products in the metabolism of this compound, contributing to the understanding of its metabolic pathways, which is crucial for its therapeutic use and potential side effects (Pantarotto et al., 1977).
Safety and Hazards
While specific safety and hazards information for 5H-dibenzo[b,f]azepin-2-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions for 5H-dibenzo[b,f]azepin-2-ol could involve its use in the synthesis of novel compounds. For example, it has been used to synthesize a series of novel host materials based on the 10,11-dihydro-5H-dibenzo azepine unit for highly efficient green and red organic light-emitting diodes .
Mechanism of Action
Target of Action
2-Hydroxyiminostilbene, also known as 5H-dibenzo[b,f]azepin-2-ol, is a metabolite of the anticonvulsant drug Carbamazepine . The primary targets of this compound are inflammasomes , which are part of the immune system .
Mode of Action
The compound interacts with inflammasomes, leading to their activation . This activation is thought to be a key step in the immune system’s response to Carbamazepine, which can lead to hypersensitivity reactions in some patients .
Biochemical Pathways
The activation of inflammasomes by 2-Hydroxyiminostilbene can lead to increased caspase-1 activity and production of interleukin-1β . These biochemical changes are part of the immune response to Carbamazepine .
Pharmacokinetics
It is known that the compound is a metabolite of carbamazepine, which suggests that its bioavailability and adme properties may be influenced by the metabolism of carbamazepine .
Result of Action
The activation of inflammasomes by 2-Hydroxyiminostilbene can lead to an immune response, which may manifest as hypersensitivity reactions in some patients . This includes skin reactions and other adverse effects .
Action Environment
The action of 2-Hydroxyiminostilbene is influenced by the environment within the body, particularly the liver. The liver plays a key role in drug metabolism and the formation of reactive metabolites . Therefore, factors that affect liver function, such as disease or the presence of other drugs, could potentially influence the action, efficacy, and stability of 2-Hydroxyiminostilbene .
properties
IUPAC Name |
11H-benzo[b][1]benzazepin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUOSGTQJAUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901344814 | |
Record name | 2-Hydroxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81861-18-9 | |
Record name | 2-Hydroxyiminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081861189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYIMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K78KH13GVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-hydroxyiminostilbene formed in the body?
A: 2-Hydroxyiminostilbene is formed through a two-step metabolic pathway. First, carbamazepine undergoes oxidation primarily by cytochrome P450 enzymes, particularly CYP3A4, in the liver to form 2-hydroxycarbamazepine. [] This metabolite is then further oxidized, again primarily by CYP3A4, to form 2-hydroxyiminostilbene. []
Q2: Why is 2-hydroxyiminostilbene considered a reactive metabolite?
A: 2-hydroxyiminostilbene can be readily oxidized to form a reactive iminoquinone species. [] This oxidation can occur in the presence of various oxidizing agents like hypochlorous acid (HOCl) and hydrogen peroxide (H2O2) or even upon exposure to air. []
Q3: How does the reactive iminoquinone metabolite contribute to carbamazepine's adverse effects?
A: The iminoquinone metabolite acts as a strong electrophile, readily reacting with nucleophiles in the body, particularly sulfhydryl groups present in proteins and glutathione. [] This covalent modification of proteins and depletion of glutathione can disrupt cellular function and trigger immune responses, ultimately leading to hypersensitivity reactions. [, ]
Q4: What evidence suggests a link between 2-hydroxyiminostilbene and immune system activation?
A: Research shows that both 2-hydroxyiminostilbene and the supernatant from hepatocytes incubated with carbamazepine (which likely contains reactive metabolites like the iminoquinone) can activate inflammasomes. [] Inflammasomes are intracellular multiprotein complexes that play a critical role in the innate immune response by activating caspase-1 and subsequently leading to the release of pro-inflammatory cytokines like interleukin-1β. [] This activation of the inflammasome pathway suggests a direct link between 2-hydroxyiminostilbene and the initiation of immune responses that may contribute to carbamazepine-induced hypersensitivity. []
Q5: What is the significance of detecting a metabolite like 4-methylthio-2-hydroxyiminostilbene in the urine of patients taking carbamazepine?
A: The detection of 4-methylthio-2-hydroxyiminostilbene, but not the corresponding carbamazepine derivative, in the urine of patients strongly suggests the formation of a glutathione conjugate with the reactive iminoquinone metabolite. [] This further supports the role of 2-hydroxyiminostilbene as a precursor to reactive species that can covalently modify endogenous molecules like glutathione.
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